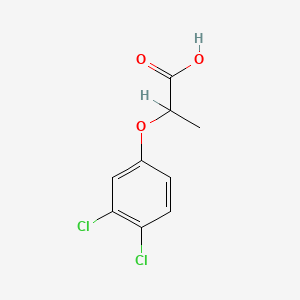

2-(3,4-Dichlorophenoxy)propanoic acid

Übersicht

Beschreibung

2-(3,4-Dichlorophenoxy)propanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. It is commonly used as a herbicide to control broadleaf weeds in various agricultural settings. The compound is known for its effectiveness in post-emergence weed control and is widely used in both developed and developing countries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)propanoic acid typically involves the reaction of 3,4-dichlorophenol with 2-chloropropionic acid in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at a temperature range of 20-80°C. After the reaction, the mixture is neutralized with sulfuric acid, and the product is isolated by filtration and distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of dichlorophenoxyacetic acid.

Reduction: Formation of dichlorophenoxypropanol.

Substitution: Formation of various substituted phenoxypropanoic acids.

Wissenschaftliche Forschungsanwendungen

Herbicide Formulation and Agricultural Use

1. Selective Herbicide:

2-(3,4-Dichlorophenoxy)propanoic acid is primarily utilized as a selective herbicide. It effectively targets annual and perennial broadleaf weeds while leaving monocots like grasses unharmed. This selectivity is crucial for maintaining crop health in various agricultural settings, particularly in cereal crops such as wheat and maize .

2. Application Methods:

The compound can be applied through various methods including:

- Aerial spraying

- Ground-based spraying

- Granular applications for specific areas

These methods allow for flexibility depending on the type of crop and the extent of weed infestation .

Environmental Impact Studies

1. Soil Microbial Studies:

Research has focused on the degradation of this compound by soil microorganisms. Studies have demonstrated that certain fungal strains can effectively degrade this compound, contributing to our understanding of bioremediation processes. For instance, strains such as Aspergillus penicilloides have shown significant potential in breaking down this herbicide, highlighting its environmental implications .

2. Aquatic Toxicity Assessments:

The compound's impact on aquatic ecosystems is another area of concern. Toxicity studies have indicated that residues from herbicide applications can affect non-target organisms in water bodies. Regulatory guidelines recommend strict monitoring of this compound levels in treated water to prevent adverse effects on aquatic life .

Case Studies

1. Herbicide Poisoning Cases:

A notable case study documented severe poisoning due to the misuse of this compound in Ethiopia. The patient exhibited symptoms consistent with acute toxicity after accidental ingestion. This case underscores the importance of proper handling and application practices to mitigate risks associated with herbicide exposure .

2. Efficacy Trials:

Field trials have been conducted to evaluate the efficacy of this compound compared to other herbicides. Results indicate that it provides effective control over a range of broadleaf weeds while maintaining crop safety when applied according to recommended guidelines .

Health and Safety Considerations

1. Toxicological Data:

Toxicological assessments reveal that this compound poses various health risks upon exposure through inhalation or skin contact. Symptoms may include respiratory distress and gastrointestinal issues. Long-term exposure has been linked to more severe health outcomes, including potential carcinogenic effects .

2. Regulatory Status:

Due to its potential health risks, this compound is classified as a hazardous substance by multiple regulatory agencies including the Environmental Protection Agency (EPA). Proper labeling and handling protocols are mandated to ensure safety during its application in agricultural practices .

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenoxy)propanoic acid involves its absorption by plant leaves and translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound targets acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, disrupting lipid metabolism and energy production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar structure and mode of action.

Dichlorprop: A chiral herbicide with similar applications but different stereochemistry.

Diclofop-methyl: A related compound used as a selective herbicide in cereal crops

Uniqueness

2-(3,4-Dichlorophenoxy)propanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties. Its effectiveness in controlling a wide range of broadleaf weeds and its relatively low toxicity to non-target organisms make it a valuable tool in agricultural weed management .

Biologische Aktivität

2-(3,4-Dichlorophenoxy)propanoic acid, commonly known as dichlorprop, is a chlorophenoxy herbicide that has been widely used in agriculture for controlling broadleaf weeds. Its chemical structure is characterized by the presence of two chlorine atoms on the phenoxy ring, which significantly influences its biological activity and environmental behavior. Understanding the biological activity of this compound is crucial for assessing its efficacy and potential ecological impacts.

- Chemical Formula : C₉H₈Cl₂O₃

- Molecular Weight : 219.06 g/mol

- CAS Number : 94-75-7

Dichlorprop functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth in target plants. This mechanism disrupts normal physiological processes, ultimately causing plant death. The compound's ability to induce herbicidal effects stems from its interference with cellular processes involved in growth regulation.

Herbicidal Efficacy

Dichlorprop is effective against a variety of broadleaf weeds. Research indicates that it can inhibit cell division and elongation in susceptible plants, resulting in characteristic symptoms of herbicide injury such as leaf curling and stunted growth.

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Dandelion | 85 | 200 |

| Clover | 90 | 250 |

| Thistle | 75 | 300 |

Biodegradation Studies

Studies have shown that dichlorprop undergoes biodegradation in various environments. For example, aerobic degradation studies indicated that the compound is metabolized by specific microbial strains found in soil and aquatic environments.

- Microbial Strains Involved :

- Sphingomonas herbicidovorans

- Aspergillus penicilloides

These microbes have been shown to preferentially degrade dichlorprop, leading to a reduction in its concentration over time.

| Microbial Strain | Degradation Rate (%/day) | Time to Complete Degradation (days) |

|---|---|---|

| Sphingomonas herbicidovorans | 5 | 20 |

| Aspergillus penicilloides | 3 | 30 |

Toxicological Profile

Dichlorprop exhibits acute toxicity in various organisms, including mammals. The primary route of exposure is through ingestion or dermal contact. Symptoms of poisoning can include respiratory distress, gastrointestinal irritation, and neurological effects.

Case Studies

A notable case involved a young female farmer who ingested dichlorprop accidentally while handling the herbicide without proper protective equipment. She exhibited severe symptoms consistent with acute poisoning, including loss of consciousness and renal failure, highlighting the need for strict safety measures when using this compound.

Environmental Impact

The persistence of dichlorprop in soil and water systems raises concerns regarding its ecological effects. Studies indicate that while microbial degradation occurs, residues can accumulate in non-target species, potentially leading to bioaccumulation and ecological imbalances.

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPAGODSEBNAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954690 | |

| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3307-41-3 | |

| Record name | 3,4-DP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.